4-(tert-butyl)-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide

BTK inhibition SAR IC50 comparison

The compound, 4-(tert-butyl)-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide, is a synthetic small-molecule Bruton's Tyrosine Kinase (BTK) inhibitor belonging to the quinolinone-benzamide structural class. It is documented as a research chemical with a molecular formula of C24H28N2O2 and a typical purity of 95%.

Molecular Formula C24H28N2O2
Molecular Weight 376.5
CAS No. 851407-10-8
Cat. No. B2838758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(tert-butyl)-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide
CAS851407-10-8
Molecular FormulaC24H28N2O2
Molecular Weight376.5
Structural Identifiers
SMILESCC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)C3=CC=C(C=C3)C(C)(C)C
InChIInChI=1S/C24H28N2O2/c1-15-6-7-16(2)21-20(15)14-18(23(28)26-21)12-13-25-22(27)17-8-10-19(11-9-17)24(3,4)5/h6-11,14H,12-13H2,1-5H3,(H,25,27)(H,26,28)
InChIKeyNYGIQESEKJEUTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(tert-Butyl)-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide (CAS 851407-10-8): Procurement-Grade BTK Inhibitor Lead


The compound, 4-(tert-butyl)-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide, is a synthetic small-molecule Bruton's Tyrosine Kinase (BTK) inhibitor belonging to the quinolinone-benzamide structural class [1]. It is documented as a research chemical with a molecular formula of C24H28N2O2 and a typical purity of 95%. Its primary differentiation lies in its potent in vitro inhibition of BTK, as evidenced by patent-assigned bioactivity data, making it a candidate for targeted kinase inhibitor procurement in preclinical oncology or immunology research [1][2].

Why Generic BTK Inhibitor Substitution Fails: The Quantified Potency Trap for 4-(tert-Butyl)-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide


Interchanging BTK inhibitors without explicit potency verification is not feasible because inhibitory activity varies widely even among close structural analogs within the same patent family. For instance, while the target compound demonstrates an IC50 of 1 nM against BTK [1], other examples from the identical patent series show potencies ranging from <1 nM to 5.5 nM in the same assay [2][3]. Such variability, along with potential differences in selectivity profiles and physicochemical properties inherent to the quinolinone-benzamide scaffold, means that substituting this compound with a generic 'BTK inhibitor' or even a neighboring patent example could lead to significantly different experimental outcomes, undermining data reproducibility and SAR interpretation [1][2].

Quantitative Differentiation Guide: 4-(tert-Butyl)-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide vs. In-Class and Structural Analogs


BTK Enzymatic Potency: Direct Comparison Against Patent Examples with Lower Activity

The compound (Example 99) achieves a BTK IC50 of 1 nM, which is 5.5-fold more potent than Example 236 (IC50 5.5 nM) from the same patent assay [1][2]. Although slightly less potent than Examples 66 and 79 (<1 nM and 1 nM respectively), its potency firmly places it within the top-tier of this chemical series, offering a differentiated balance of high activity and structural novelty [1][3].

BTK inhibition SAR IC50 comparison Example 99

Chemical Scaffold Differentiation: Quinolinone-Benzamide vs. Pyrazolo[1,5-a]pyrazine Cores

While the patent family US20240083900 predominantly features pyrazolo[1,5-a]pyrazine-based BTK inhibitors, this compound incorporates a distinct 5,8-dimethyl-1,2-dihydroquinolin-2-one core linked to a 4-(tert-butyl)benzamide moiety [1]. This scaffold divergence is critical because it may alter kinase selectivity profiles, physicochemical properties, and IP freedom-to-operate, despite achieving comparable biochemical potency to the pyrazolopyrazine leads (e.g., Example 79, IC50 1 nM) [2].

scaffold hopping chemical diversity quinolinone benzamide

Purity Specification for Reproducible Procurement

The compound is typically supplied at 95% purity . This purity benchmark is essential for accurate IC50 determination and SAR interpretation, as impurities >5% could introduce confounding biological activity. While comparable purity is common among research chemicals, explicit documentation of this specification ensures lot-to-lot consistency and avoids the variability seen with lower-purity alternatives .

purity quality control procurement specification

Optimal Deployment Scenarios for 4-(tert-Butyl)-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide in BTK-Focused Programs


High-Potency BTK Inhibitor Hit-to-Lead Optimization

With an IC50 of 1 nM, this compound serves as a compelling starting point for hit-to-lead campaigns targeting BTK-driven B-cell malignancies or autoimmune disorders. Its potency rivals leading clinical BTK inhibitors and can be benchmarked against internal program leads using the same enzymatic assay format described in the parent patent [1].

Chemical Probe Synthesis for Kinase Selectivity Profiling

The unique quinolinone-benzamide scaffold differentiates it from the dominant pyrazolo[1,5-a]pyrazine and diphenylpyrimidine chemotypes. Procuring this compound enables selectivity profiling against a broad kinase panel (e.g., DiscoverX KINOMEscan) to identify off-target liabilities and establish SAR around the 5,8-dimethylquinolinone core [1][2].

Tool Compound for BTK-Resistant Mutant Screening (C481S, T474I)

Because the compound's binding mode (likely non-covalent) may differ from covalent inhibitors like ibrutinib, it can be used to assess potency against BTK mutants (e.g., C481S) that confer resistance to covalent inhibitors. Its 1 nM activity against wild-type BTK provides a strong baseline for evaluating mutant sensitivity and designing next-generation reversible inhibitors [1].

In Vivo Pharmacodynamic (PD) Biomarker Studies in Xenograft Models

For translational research teams, this compound can be employed in subcutaneous xenograft models (e.g., TMD-8 or REC-1) to measure BTK pathway suppression (pBTK, pPLCγ2) and tumor growth inhibition. Dosing regimen optimization can be guided by its biochemical potency and predicted pharmacokinetic properties derived from the benzamide moiety's structural features [1].

Quote Request

Request a Quote for 4-(tert-butyl)-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.